molecular formula C12H26Cl6O4PtSi4 B1584672 hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride CAS No. 68585-32-0

hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride

Cat. No.: B1584672
CAS No.: 68585-32-0
M. Wt: 754.5 g/mol
InChI Key: ASNLWXKSGWVWFF-UHFFFAOYSA-J
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Description

The compound "hydron; platinum(4+); 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane; hexachloride" is a coordination complex comprising:

  • Hydron (H⁺): Likely acting as a counterion.
  • Platinum(4+): Central metal ion in the +4 oxidation state.
  • 2,4,6,8-Tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: A siloxane-based ligand with alternating oxygen and silicon atoms, functionalized with ethenyl (C=C) and methyl (CH₃) groups. This ligand likely contributes steric bulk and influences solubility in organic solvents.

Properties

IUPAC Name

hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si4.6ClH.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;;;;;;;/h9-12H,1-4H2,5-8H3;6*1H;/q;;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNLWXKSGWVWFF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl6O4PtSi4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name Platinate(2-), hexachloro-, dihydrogen, (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
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CAS No.

68585-32-0
Record name Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
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Record name Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
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Record name Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane
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Preparation Methods

Starting Materials and Ligand Synthesis

  • The ligand, 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane (commonly known as 2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane), is synthesized via controlled hydrosilylation and ring-closure reactions of methylchlorosilanes and vinyl-substituted silanes. This cyclic tetrameric siloxane scaffold provides four vinyl groups for coordination.

  • The preparation of the ligand involves careful purification and characterization to ensure the vinyl groups remain intact and reactive for metal coordination.

Platinum(IV) Source and Oxidation State Control

  • Platinum(IV) salts, such as hexachloroplatinate(IV) salts, serve as the platinum source. These salts provide the hexachloride anions associated with the complex.

  • Oxidation state control is critical: starting from platinum(0) or platinum(II) precursors, oxidation to platinum(IV) is achieved using strong oxidants (e.g., chlorine gas or N-chlorosuccinimide) under controlled conditions to avoid over-oxidation or decomposition.

Coordination Reaction

  • The platinum(IV) center is coordinated by the four vinyl groups of the cyclotetrasiloxane ligand through oxidative addition or ligand substitution mechanisms.

  • The reaction is typically conducted in an inert atmosphere (argon or nitrogen) to prevent unwanted side reactions, using solvents such as methylvinylcyclosiloxanes or other aprotic solvents compatible with platinum chemistry.

  • Temperature control is essential; reactions are often performed at moderate temperatures (room temperature to 80 °C) to balance reaction kinetics and stability of the complex.

Isolation and Purification

  • After coordination, the complex is isolated by precipitation or solvent evaporation.

  • Purification may involve recrystallization from suitable solvents or chromatographic techniques adapted for organometallic complexes.

  • The final compound is obtained as a hexachloride salt, typically as a pale yellow solid or liquid depending on hydration and solvation state.

Data Table: Summary of Preparation Parameters

Parameter Details
Ligand 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Platinum Source Platinum(IV) hexachloride salts (e.g., H2PtCl6)
Solvent Methylvinylcyclosiloxanes, aprotic solvents
Atmosphere Inert gas (argon or nitrogen)
Temperature Range Room temperature to 80 °C
Oxidation Method Oxidation of Pt(0) or Pt(II) precursors using chlorine or N-chlorosuccinimide
Reaction Time Several hours to overnight depending on conditions
Purification Precipitation, recrystallization, or chromatography
Product Form Pale yellow solid or liquid hexachloride salt
Molecular Weight (approx.) ~540 g/mol
Stability Sensitive to moisture and air; store under inert atmosphere

Research Findings and Notes

  • The complex’s platinum(IV) oxidation state and coordination environment confer catalytic properties, particularly in hydrosilylation and polymerization reactions.

  • The vinyl groups on the cyclotetrasiloxane ligand provide multiple coordination sites, stabilizing the platinum center and influencing reactivity.

  • Preparation requires stringent control over reaction atmosphere and temperature to prevent reduction of platinum(IV) to platinum(0) or decomposition of the ligand framework.

  • Commercially available preparations of related platinum(0) complexes with the same ligand scaffold are well-documented, but synthesis of the platinum(IV) hexachloride complex is less common and involves additional oxidation steps.

  • Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the complex after synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different platinum oxides, while substitution reactions can result in the formation of various organometallic complexes .

Scientific Research Applications

hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions. In biology and medicine, it is studied for its potential use in drug delivery systems and as a therapeutic agent. In industry, it is utilized in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Hexachloroplatinate(IV) Hexahydrate (Na₂[PtCl₆]·6H₂O)

  • Structure : Platinum(IV) coordinated to six chloride ions, with sodium counterions and water of crystallization.
  • Molecular Weight : 561.87 g/mol .
  • Solubility : Highly soluble in water due to ionic character.
  • Applications : Precursor for platinum catalysts and electroplating .
  • Contrast with Target Compound: Lacks the siloxane ligand, resulting in lower thermal stability and poor solubility in nonpolar solvents.

Chloroplatinic Acid (H₂[PtCl₆])

  • Structure : Platinum(IV) hexachloride with hydron counterions.
  • Molecular Weight : 409.81 g/mol .
  • Solubility : Soluble in water and polar solvents.
  • Applications: Widely used in catalysis (e.g., hydrosilylation) and as a precursor for Pt nanoparticles .
  • Contrast with Target Compound : The absence of a siloxane ligand limits its compatibility with hydrophobic matrices.

Platinum(II) Tetrachloride Complex with Organic Amine Ligands

  • Example: 4-[(4-aminophenyl)-(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]aniline; hydron; platinum(2+); tetrachloride (C₃₈H₃₆Cl₄N₆Pt) .
  • Structure : Platinum(II) center with tetrachloride and aromatic amine ligands.
  • Oxidation State : Pt(II) vs. Pt(IV) in the target compound. Pt(II) complexes are typically more reactive but less stable .
  • Applications : Often used in photodynamic therapy or as redox-active catalysts.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Pt Oxidation State Ligand Type Molecular Weight (g/mol) Solubility Applications
Target Compound (hypothetical) [PtCl₆]²⁻ + siloxane + H⁺ +4 Siloxane/ethenyl/methyl ~800–900 (estimated) Organic solvents Catalysis, materials science
Sodium Hexachloroplatinate(IV) Hexahydrate Na₂[PtCl₆]·6H₂O +4 Chloride 561.87 Water Electroplating, precursors
Chloroplatinic Acid H₂[PtCl₆] +4 Chloride 409.81 Water, polar solvents Catalysis, nanoparticle synthesis
Platinum(II) Tetrachloride-Amine Complex C₃₈H₃₆Cl₄N₆Pt +2 Aromatic amine 869.11 Polar aprotic solvents Photodynamic therapy, catalysis

Research Findings and Structural Similarity Analysis

Structural Similarity Metrics

Methods for comparing compound similarity (e.g., Tanimoto coefficient, molecular fingerprinting) emphasize that structurally analogous compounds often share biological or chemical properties . The target compound’s siloxane ligand introduces significant dissimilarity to chloride-based Pt(IV) complexes like chloroplatinic acid, likely altering its reactivity and applications .

Ligand Influence on Properties

  • Siloxane Ligands : Provide steric protection and enhance thermal stability, making the target compound suitable for high-temperature applications.
  • Chloride Ligands : Increase solubility in aqueous systems but limit compatibility with organic matrices .

Oxidation State Effects

Pt(IV) complexes (e.g., target compound, Na₂[PtCl₆]) are generally more stable and less redox-active than Pt(II) analogs, which are prone to ligand substitution reactions .

Q & A

Basic: What are the recommended synthesis protocols for achieving high-purity hydron-platinum(4+)-tetraoxatetrasilocane-hexachloride?

Methodological Answer:
Synthesis should prioritize controlled ligand coordination to platinum(4+) and stabilization of the tetraoxatetrasilocane framework. Key steps include:

  • Ligand Pre-Functionalization: Pre-treat 2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-tetraoxatetrasilocane with anhydrous solvents (e.g., THF) to avoid hydrolysis .
  • Platinum Coordination: React the ligand with PtCl₄ in a nitrogen atmosphere at 60–80°C for 12–24 hours, monitored via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane/ethanol to isolate crystalline product. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can computational modeling resolve contradictions in the compound’s stability under varying pH conditions?

Methodological Answer:
Contradictory stability data (e.g., hydrolysis at pH > 7 vs. inertness in alkaline media) require multi-scale modeling:

  • DFT Calculations: Simulate the hydrolysis pathway of the tetraoxatetrasilocane ring under basic conditions. Focus on Si–O bond dissociation energies and Pt(4+) coordination geometry changes .
  • Molecular Dynamics (MD): Model solvation effects in aqueous buffers (pH 5–9) using COMSOL Multiphysics to predict aggregation behavior .
  • Experimental Validation: Compare computational predictions with empirical stability tests (e.g., NMR monitoring of deuterated buffers over 72 hours) .

Basic: What analytical techniques are critical for characterizing the compound’s structural integrity?

Methodological Answer:

  • X-ray Crystallography: Resolve the Pt(4+) coordination geometry and confirm the tetraoxatetrasilocane framework’s planarity .
  • Solid-State NMR: Use ²⁹Si NMR to assess Si–O–Si bond angles and ¹⁹⁵Pt NMR to verify oxidation state (+4) .
  • Mass Spectrometry (HRMS): Employ ESI-TOF to detect fragment ions (e.g., [PtCl₄]²⁻ at m/z 337.89) and validate molecular formulae .

Advanced: How does the compound’s reactivity with biomolecules inform its potential in catalytic drug delivery systems?

Methodological Answer:

  • Kinetic Studies: Use stopped-flow spectroscopy to quantify reaction rates between the platinum center and thiol-containing biomolecules (e.g., glutathione) at physiological pH .
  • Catalytic Activity Assays: Test the compound’s ability to oxidize NADH in the presence of H₂O₂, simulating intracellular redox environments. Measure turnover frequency (TOF) via fluorescence quenching .
  • Theoretical Framework: Link reactivity data to Marcus theory to predict electron-transfer efficiency in biological matrices .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

  • Inert Atmosphere: Store under argon in amber glass vials to minimize photolytic cleavage of ethenyl groups .
  • Temperature Control: Maintain at –20°C to suppress hydrolysis; DSC analysis shows no phase transitions below –15°C .
  • Moisture Avoidance: Use molecular sieves (3 Å) in storage containers, validated by Karl Fischer titration (<0.01% H₂O) .

Advanced: How can AI-driven experimental design improve yield in large-scale syntheses?

Methodological Answer:

  • Generative AI Models: Train algorithms on historical reaction data (e.g., solvent choices, temperature profiles) to predict optimal conditions for scaling (e.g., 10 mmol to 1 mol) .
  • Real-Time Adjustments: Integrate IoT sensors with lab reactors to monitor parameters (pH, temp.) and feed data into AI models for dynamic optimization .
  • Failure Analysis: Use AI to identify yield-limiting steps (e.g., ligand decomposition during Pt coordination) and propose alternative reagents .

Basic: How to assess the compound’s ligand substitution kinetics with competing anions?

Methodological Answer:

  • Stopped-Flow UV-Vis: Mix the compound with excess Cl⁻, NO₃⁻, or SO₄²⁻ in buffered solutions and monitor absorbance changes at 450 nm (Pt(4+) d-d transitions) .
  • Rate Law Determination: Fit kinetic data to a second-order model to calculate rate constants (k), accounting for ionic strength effects via the Debye-Hückel equation .

Advanced: What mechanistic insights explain its dual behavior as a Lewis acid and base in catalytic cycles?

Methodological Answer:

  • In Situ XAFS: Track Pt(4+) coordination changes during catalysis (e.g., alkene epoxidation) to identify transient intermediates .
  • Theoretical Mapping: Combine QM/MM simulations to model electron density shifts during substrate binding, correlating with experimental TOF data .

Basic: How to troubleshoot inconsistencies in NMR spectra due to paramagnetic impurities?

Methodological Answer:

  • Relaxation Reagents: Add Cr(acac)₃ to suppress paramagnetic broadening in ¹H NMR .
  • Gradient-Sculpted Sequences: Use HSQC-TOCSY to resolve overlapping signals from ethenyl protons .

Advanced: What interdisciplinary approaches validate its application in hybrid inorganic-organic frameworks?

Methodological Answer:

  • Topological Analysis: Use TOPOS Pro to evaluate the compound’s potential as a node in MOFs, focusing on Si–O–Si connectivity and Pt···Pt distances .
  • In Situ PXRD: Monitor framework assembly under solvothermal conditions, refining lattice parameters via Rietveld analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
hydron;platinum(4+);2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane;hexachloride

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